N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research Applications
Research into compounds with 1,2,4-triazolo and pyrazine components has shown promise in cardiovascular applications. For example, studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have identified compounds with significant coronary vasodilating and antihypertensive activities, indicating potential utility in developing new cardiovascular agents. One compound, in particular, demonstrated more potent coronary vasodilating activity than known agents like trapidil and was approximately equipotent to guanethidine sulfate in antihypertensive activity, underscoring the potential for similar structures in cardiovascular disease treatment (Sato et al., 1980).
Antimicrobial and Antitumor Applications
Compounds featuring triazolo, pyrazine, and related structures have been explored for their antimicrobial and antitumor properties. For instance, the synthesis and evaluation of thienopyrimidine derivatives have shown that certain configurations exhibit pronounced antimicrobial activity, suggesting the chemical scaffold's utility in developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, enaminones used as building blocks for synthesizing substituted pyrazoles have demonstrated antitumor and antimicrobial activities, indicating the relevance of these structures in synthesizing compounds with potential clinical applications (Riyadh, 2011).
Heterocyclic Compound Synthesis
The synthetic versatility of structures containing triazolo and pyrazine motifs extends to the creation of diverse heterocyclic compounds. Research has shown that these structures can serve as precursors or intermediates in synthesizing a wide range of heterocyclic derivatives with potential biological activity. For example, the convenient synthesis of new pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives containing the benzofuran moiety highlights the utility of triazolo[4,3-a]pyrazine structures in heterocyclic chemistry, offering a pathway to novel compounds with varied biological activities (Abdelhamid et al., 2012).
Zukünftige Richtungen
The compound is part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . These compounds show promise in the field of medicinal chemistry and may be further explored for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-21-12(24)3-2-11(20-21)15(25)18-10-4-6-22(8-10)13-14-19-17-9-23(14)7-5-16-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXXPVRJXNRWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.